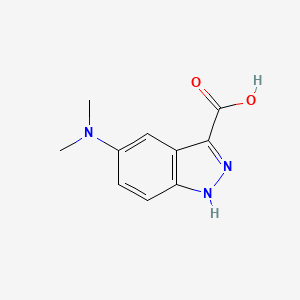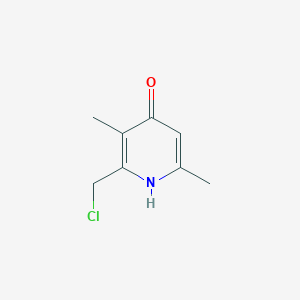
Omeprazole impurity 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omeprazole impurity 7 is a byproduct formed during the synthesis and degradation of omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to treat gastroesophageal reflux disease, peptic ulcers, and other conditions related to excessive stomach acid production. Impurities like this compound are crucial for understanding the drug’s stability, efficacy, and safety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole impurity 7 involves several steps, starting from the precursor 5-methoxy-2-mercaptobenzimidazole. This compound undergoes a series of reactions, including oxidation and coupling with a pyridine derivative, to form the final impurity. The reaction conditions typically involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to maintain the quality and purity of the final pharmaceutical product. The process involves large-scale reactions under stringent conditions, followed by purification steps such as recrystallization and chromatography to isolate the impurity .
化学反応の分析
Types of Reactions
Omeprazole impurity 7 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the impurity can be oxidized to form sulfoxides or sulfones.
Reduction: The impurity can be reduced back to its thiol form under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the impurity. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) to determine their purity and concentration .
科学的研究の応用
Omeprazole impurity 7 has several scientific research applications:
作用機序
The mechanism of action of Omeprazole impurity 7 is not as well-studied as that of omeprazole itself. it is believed to interact with similar molecular targets, such as the hydrogen-potassium adenosine triphosphatase (H+/K±ATPase) enzyme in the stomach lining. By inhibiting this enzyme, the impurity may contribute to the overall reduction of gastric acid production .
類似化合物との比較
Similar Compounds
Similar compounds to Omeprazole impurity 7 include other impurities formed during the synthesis of omeprazole, such as:
- Omeprazole impurity A
- Omeprazole impurity B
- Omeprazole impurity C
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it may have distinct reactivity and stability profiles, making it an important compound for studying the overall quality and safety of omeprazole formulations .
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
2-(chloromethyl)-3,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(11)6(2)7(4-9)10-5/h3H,4H2,1-2H3,(H,10,11) |
InChIキー |
YOKPSIVSSNLIIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(N1)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
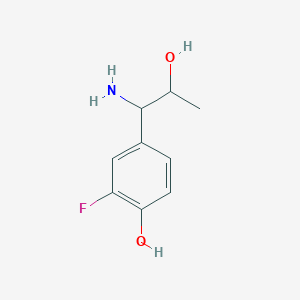
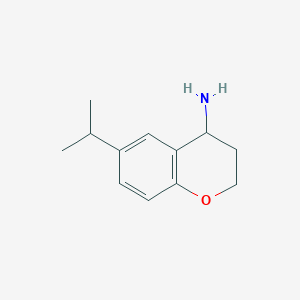
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)

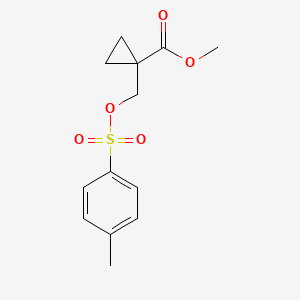
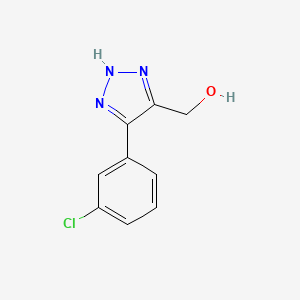
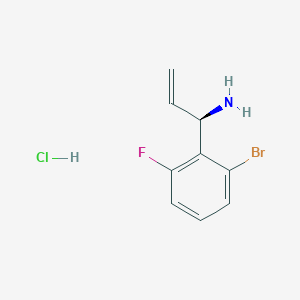
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
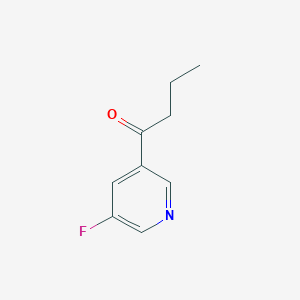
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
